2-Bromotoluene-3,4,5,6-D4

Description

BenchChem offers high-quality 2-Bromotoluene-3,4,5,6-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromotoluene-3,4,5,6-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

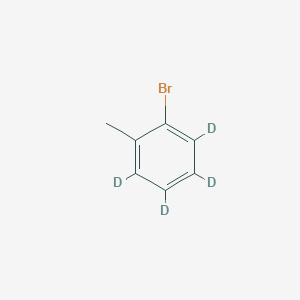

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Advanced Research

An In-depth Technical Guide to 2-Bromotoluene-d4: Structure, Properties, and Applications

In the precise and demanding fields of pharmaceutical development and scientific research, the ability to accurately track and quantify molecules is paramount. Isotopic labeling, the practice of replacing specific atoms in a molecule with their isotopes, provides a powerful tool for this purpose.[1][2] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for labeling. Deuterium-labeled compounds are chemically similar to their non-labeled (protium, ¹H) counterparts but are easily distinguishable by mass-sensitive analytical techniques like mass spectrometry.[]

This guide focuses on 2-Bromotoluene-d4, a deuterated aromatic compound. Specifically, this document will detail the structure where four hydrogen atoms on the aromatic ring have been substituted with deuterium. We will explore its chemical structure, molecular weight, physicochemical properties, and synthesis. Most importantly, this guide will provide field-proven insights into its critical applications as an internal standard and metabolic tracer, offering a self-validating framework for its use in demanding analytical protocols.

Chemical Identity and Molecular Structure

2-Bromotoluene-d4 is a derivative of toluene where a bromine atom is substituted at the ortho- (position 2) of the methyl group, and the four available hydrogen atoms on the aromatic ring (positions 3, 4, 5, and 6) are replaced with deuterium atoms.

-

Systematic IUPAC Name: 1-Bromo-3,4,5,6-tetradeuterio-2-methylbenzene

-

Molecular Formula: C₇H₃D₄Br

The structural arrangement of 2-Bromotoluene-d4 is visualized below.

Caption: Plausible synthetic workflow for 2-Bromotoluene-d4.

Analytical Validation: A Self-Validating Protocol

The utility of 2-Bromotoluene-d4 is entirely dependent on its confirmed identity, isotopic enrichment, and chemical purity. Therefore, rigorous analytical characterization is not just a quality control step but a fundamental requirement for its valid use.

Mass Spectrometry (MS) for Confirmation

Expertise: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. For isotopically labeled standards, this is the definitive technique to confirm successful labeling. The key is to observe a mass shift corresponding exactly to the number of incorporated deuterium atoms. Each deuterium adds approximately 1.006 Da to the mass compared to protium.

Protocol: Verification of 2-Bromotoluene-d4 by GC-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of both 2-Bromotoluene-d4 and its non-deuterated analog, 2-bromotoluene, in a suitable volatile solvent (e.g., ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The GC separates the compound from any potential impurities, ensuring a clean mass spectrum.

-

GC Method:

-

Injector: Split/splitless, 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 1 min, ramp to 250 °C at 20 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-250.

-

-

Data Analysis (Trustworthiness):

-

Retention Time: The retention times for both the deuterated and non-deuterated compounds should be nearly identical, confirming their close chemical similarity.

-

Mass Spectrum of 2-Bromotoluene: The molecular ion peak cluster should be observed at m/z 170 and 172, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). [6] * Mass Spectrum of 2-Bromotoluene-d4: The molecular ion peak cluster must be observed at m/z 174 and 176. This +4 Da shift is definitive proof of the incorporation of four deuterium atoms.

-

Isotopic Purity: The relative intensity of the m/z 170/172 peaks in the deuterated sample's spectrum indicates the amount of unlabeled impurity. High isotopic purity (>98%) is essential for use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) for Positional Verification

Expertise: While MS confirms that labeling occurred, NMR spectroscopy confirms where it occurred. In ¹H NMR (proton NMR), the absence of signals at specific chemical shifts where protons would normally appear provides strong evidence of deuterium substitution.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 2-Bromotoluene-d4 should show a singlet for the methyl (CH₃) protons around 2.3-2.4 ppm. The complex multiplet pattern typically seen for the aromatic protons (between ~6.8 and 7.5 ppm) in standard 2-bromotoluene should be almost entirely absent, confirming deuteration on the ring. [6]

Core Application: The Deuterated Internal Standard in Quantitative LC-MS

The primary application for 2-Bromotoluene-d4 in drug development is as an internal standard (IS) for the quantification of a structurally related analyte.

Why It Works (The Causality): An ideal internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by the detector.

-

Co-elution: Because its chemical properties are nearly identical to the analyte, the deuterated IS co-elutes from the HPLC column. This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the point of ionization, a major source of variability.

-

Identical Ionization: The IS and analyte will have the same ionization efficiency in the mass spectrometer's source.

-

Mass Distinction: Despite these similarities, the mass spectrometer easily distinguishes between the analyte and the IS due to the +4 Da mass difference.

This system is self-validating because any random error (e.g., inconsistent injection volume, sample loss during extraction, ion suppression) will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte peak area to the IS peak area, this variability is cancelled out, leading to highly precise and accurate quantification.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

2-Bromotoluene-d4 is more than just a molecule with a slightly increased mass. It is a precision tool engineered for high-stakes analytical challenges in research and pharmaceutical development. Its value is derived from its structural and chemical fidelity to its non-deuterated counterpart, combined with a distinct and easily measurable mass difference. By understanding its synthesis, validating its structure and isotopic purity through rigorous MS and NMR analysis, and applying it correctly as an internal standard, researchers can significantly enhance the reliability, accuracy, and trustworthiness of their quantitative data.

References

- Google. (n.d.). Current time information in New York, NY, US.

- SIELC Technologies. (2018, February 16). 2-Bromotoluene.

- Dakenchem. (n.d.). Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights.

- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99% 95-46-5.

- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99% 95-46-5.

- PDQ Scientific. (n.d.). 2-Bromotoluene.

- ResearchGate. (n.d.). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase.

- PubChem. (n.d.). 2-Bromotoluene.

- PubChem. (n.d.). 4-Bromotoluene-2,3,5,6-D4.

- Thermo Scientific Chemicals. (n.d.). 2-Bromotoluene, 99%.

- CDN Isotopes. (n.d.). 4-Bromotoluene-2,3,5,6-d4.

- Wikipedia. (n.d.). Bromotoluene.

- ChemicalBook. (n.d.). 2-Bromotoluene(95-46-5) 1H NMR spectrum.

- PrepChem.com. (n.d.). Preparation of 2-bromotoluene.

- ChemicalBook. (n.d.). 2-Bromo-4-nitrotoluene(7745-93-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromo-4-chlorotoluene synthesis.

- Wikipedia. (n.d.). Isotopic labeling.

- Organic Syntheses. (n.d.). o-BROMOTOLUENE.

- National Institutes of Health (NIH). (n.d.). Tools shaping drug discovery and development.

- SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research.

- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99%.

- National Institutes of Health (NIH). (2017, November 11). Drug discovery and development: Role of basic biological research.

- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- MacMillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds.

- BOC Sciences. (n.d.). Deuterium - Stable Isotope.

- X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling.

- YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene.

Sources

1-bromo-2-methylbenzene-d4 synonyms and nomenclature

This technical guide provides an in-depth analysis of 1-bromo-2-methylbenzene-d4 , a deuterated isotopologue of o-bromotoluene utilized extensively as an internal standard in analytical chemistry and a mechanistic probe in drug development.

Nomenclature and Chemical Identity

1-Bromo-2-methylbenzene-d4 is the standardized nomenclature for the isotopologue of o-bromotoluene where the four aromatic hydrogen atoms are substituted with deuterium (

Synonyms and Registry Data

The following table consolidates the critical identifiers for this compound to ensure precise procurement and database searching.

| Category | Identifier / Name |

| IUPAC Name | 1-Bromo-2-methylbenzene-3,4,5,6- |

| Common Synonyms | o-Bromotoluene- |

| CAS Registry Number | 56444-57-6 |

| Molecular Formula | |

| Exact Mass | 174.988 (for |

| Isotopic Purity | Typically |

Structural Specificity

The "d4" designation specifically refers to the deuteration of the benzene ring. The methyl group remains protonated (

Synthesis and Preparation Protocols

The synthesis of high-purity 1-bromo-2-methylbenzene-d4 requires a regioselective approach to ensure the deuterium labels are exclusively on the aromatic ring. The Sandmeyer Reaction starting from o-toluidine-d4 is the preferred route over direct bromination of toluene-d8, which yields a mixture of isomers (ortho/para) that are difficult to separate.

Synthetic Workflow (Sandmeyer Route)

The following pathway ensures the retention of the methyl group protons while installing the bromine at the C1 position on a deuterated ring.

Experimental Protocol

Caution: Diazo compounds are potentially explosive. Perform all steps in a fume hood behind a blast shield.

-

Diazotization:

-

Dissolve 10 mmol of o-toluidine-d4 (CAS 112484-85-2 for p-isomer analog; ensure o-isomer source) in 48% HBr (5 mL).

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

Dropwise add a solution of

(1.1 eq) in water, maintaining temperature < 5 °C. Stir for 20 min. -

Self-Validation: Test a drop with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required for complete conversion).

-

-

Substitution (Sandmeyer):

-

Prepare a solution of CuBr (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium solution to the CuBr mixture with vigorous stirring.

-

Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete

evolution.

-

-

Purification:

-

Steam distill the reaction mixture. The product will codistill as a heavy organic oil.

-

Extract the distillate with diethyl ether (

mL). -

Wash organics with 10% NaOH (to remove phenolic byproducts) and brine.

-

Dry over

and concentrate. -

Final Step: Vacuum distillation (bp ~58–60 °C at 10 mmHg) yields the pure bromide.

-

Analytical Characterization

Validating the identity and isotopic purity of 1-bromo-2-methylbenzene-d4 is critical before its use as an internal standard.

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

-

Unlabeled Standard: Shows aromatic signals (

6.9–7.6 ppm, 4H) and a methyl singlet ( -

d4 Isotopologue: The aromatic region (

6.9–7.6 ppm) is silent (no peaks). The methyl singlet ( -

Validation Criterion: Any residual peaks in the aromatic region indicate incomplete deuteration (< 98 atom % D).

-

Mass Spectrometry (GC-MS)

-

Molecular Ion (

):-

Unlabeled:

170 ( -

d4 Isotopologue: Shift of +4 mass units.

-

Observed peaks:

174 (

-

-

Fragmentation:

-

Loss of Br (

): Peak at

-

Applications in Drug Development

Internal Standard (ISTD)

In quantitative bioanalysis (LC-MS/MS or GC-MS), 1-bromo-2-methylbenzene-d4 serves as an ideal internal standard for the quantification of bromotoluenes or structurally related aryl halides in biological matrices (plasma, urine).

-

Mechanism: The physicochemical properties (extraction efficiency, retention time) are nearly identical to the analyte, but the mass shift (+4 Da) allows spectral resolution.

-

Protocol: Spike the ISTD at a constant concentration (e.g., 100 ng/mL) into all samples and calibrators. Plot the Area Ratio (Analyte/ISTD) vs. Concentration.

Mechanistic Probes (Kinetic Isotope Effects)

Researchers use this compound to study metabolic pathways involving aromatic oxidation (e.g., CYP450 hydroxylation).

-

Primary Kinetic Isotope Effect (KIE): If the rate-limiting step involves C-H bond breakage on the ring, the reaction rate for the d4-analog will be significantly slower (

), helping to map the metabolic "soft spot" of the molecule.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, 2-Bromotoluene. Retrieved from [Link]

-

Organic Syntheses. o-Bromotoluene Synthesis (Sandmeyer Reaction). Org.[1][2] Syn. Coll. Vol. 1, p.135 (1941). Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Research Applications of 2-Bromotoluene-d4

[1][2]

Executive Summary

2-Bromotoluene-d4 (1-Bromo-2-methylbenzene-3,4,5,6-d4) is a stable isotope-labeled derivative of 2-bromotoluene, widely utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a probe in mechanistic studies of aromatic metabolic pathways.[1][2][3] Its chemical stability, combined with the distinct mass shift (+4 Da) provided by the tetradeuterated aromatic ring, allows for precise quantification of environmental contaminants and pharmaceutical intermediates in complex biological matrices, eliminating ionization suppression effects common in trace analysis.[2]

Chemical Identity & Molecular Characterization

The deuterated isotopologue differs from the native compound by the substitution of four aromatic hydrogen atoms with deuterium.[2] This modification increases the molecular weight while retaining the steric and electronic properties of the parent molecule, ensuring identical chromatographic retention times but distinct mass spectral signatures.[2]

| Parameter | Specification |

| Chemical Name | 2-Bromotoluene-d4 |

| IUPAC Name | 1-Bromo-2-methylbenzene-3,4,5,6-d4 |

| CAS Number | 56444-57-6 |

| Molecular Formula | C₇H₃D₄Br |

| Molecular Weight | 175.06 g/mol (Calculated) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Clear, colorless liquid |

Structural Visualization

The deuterium atoms are located at positions 3, 4, 5, and 6 on the benzene ring, leaving the methyl group protons (C-2 position relative to ring, or

Figure 1: Connectivity diagram of 2-Bromotoluene-d4 highlighting the deuterated aromatic ring positions (C3-C6).[1][2]

Physicochemical Properties Matrix

The physical properties of 2-Bromotoluene-d4 closely mimic the non-deuterated parent, with slight deviations in density and boiling point due to the Deuterium Isotope Effect .[1][2] The heavier mass of deuterium increases the density and can slightly elevate the boiling point due to lower zero-point vibrational energy, though the boiling point shift is often negligible for practical distillation.[2]

| Property | Native 2-Bromotoluene (Protio) | 2-Bromotoluene-d4 (Deuterio) | Note on Isotope Effect |

| Molar Mass | 171.04 g/mol | 175.06 g/mol | +4.02 Da shift (Mass Spec resolvable) |

| Boiling Point | 181–182 °C | ~181–182 °C | Negligible thermodynamic shift |

| Melting Point | -27 °C | ~ -26 to -27 °C | Minimal lattice energy change |

| Density (25°C) | 1.422 g/mL | ~1.455 g/mL | Calculated based on molar volume conservation |

| Refractive Index | 1.555 | 1.555 | Electronic polarizability remains similar |

| Solubility | Insoluble in water; Soluble in EtOH, Ether | Identical | Partition coefficients (LogP) are nearly identical |

Technical Insight: The density increase is a critical factor when preparing gravimetric standards.[2] Researchers must calculate concentrations based on weight (mg) rather than volume (mL) to avoid errors of ~2.3% introduced by the density difference.[2]

Synthesis & Production Workflow

High-purity synthesis of 2-Bromotoluene-d4 typically avoids direct bromination of Toluene-d8, which yields a difficult-to-separate mixture of ortho- and para-isomers.[1][2] The preferred laboratory route involves the Sandmeyer Reaction using o-Toluidine-d4 (or d7) as the precursor.[1][2] This ensures regiospecific placement of the bromine atom.[2]

Reaction Pathway[1][2][4][5][6][7]

-

Diazotization: Reaction with Sodium Nitrite (

) and Hydrobromic Acid ( -

Substitution: Catalytic decomposition with Copper(I) Bromide (

) to install the bromine.[2]

Figure 2: Regiospecific synthesis of 2-Bromotoluene-d4 via the Sandmeyer route.

Research Applications

A. Internal Standard for Environmental Analysis

2-Bromotoluene is a volatile organic compound (VOC) often monitored in groundwater and soil.[2] The d4-isotopologue is the "Gold Standard" for quantification because:

-

Co-elution: It elutes at the exact same retention time as the analyte in GC.[2]

-

Mass Discrimination: The m/z 175 (molecular ion) and m/z 94 (tropylium ion equivalent,

) are distinct from the native m/z 171 and m/z 90.[2] -

Matrix Compensation: It perfectly mimics the extraction efficiency and ionization suppression of the analyte.[2]

B. Mechanistic Studies (Kinetic Isotope Effects)

In drug metabolism, 2-Bromotoluene-d4 is used to probe Secondary Kinetic Isotope Effects (KIE) .

-

Primary KIE: Would involve C-H bond breaking at the methyl group (not deuterated in this isomer).[2]

-

Secondary KIE: Deuteration of the ring stabilizes the hybridization state of the carbons.[2] If metabolic attack occurs on the ring (e.g., arene oxide formation), the rate of reaction for the d4-variant will be slightly slower, revealing the rate-determining step in P450-mediated oxidation.[1][2]

Handling, Stability & Safety (SDS Summary)

While stable, 2-Bromotoluene-d4 is a halogenated aromatic and must be handled with standard organic safety protocols.[1][2]

-

Flammability: Combustible liquid (Flash Point ~79°C).[2] Keep away from open flames.

-

Storage: Store at 2–8°C in a dark, tightly sealed container. Light exposure can cause slow debromination or discoloration over months.[2]

-

Hygroscopicity: Non-hygroscopic, but should be stored under inert gas (Nitrogen/Argon) to maintain isotopic purity and prevent oxidation of the methyl group.[2]

-

Health Hazards:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7236, 2-Bromotoluene (Protio).[2] Retrieved from [1][2]

-

Sigma-Aldrich (Merck). 2-Bromotoluene Product Specification & Safety Data Sheet.[1][2] Retrieved from [1][2]

-

Capot Chemical. 2-Bromotoluene-d4 Product Data (CAS 56444-57-6).[1][2][3][6][7] Retrieved from [1][2]

-

NIST Chemistry WebBook. Mass Spectra of Bromotoluene Isomers. Retrieved from [1][2]

Sources

- 1. 2-Bromotoluene | CAS#:95-46-5 | Chemsrc [chemsrc.com]

- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:1020720-09-5 | 1-bromo-2,3,4,5-tetradeuterio-6-nitrobenzene | Chemsrc [chemsrc.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.cn [capotchem.cn]

- 7. marketpublishers.com [marketpublishers.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Bromotoluene-d4

This guide provides an in-depth analysis of the safety profile and handling requirements for 2-Bromotoluene-d4. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a nuanced understanding of the compound's hazards, grounded in established chemical principles and safety protocols. The substitution of four hydrogen atoms with deuterium (d4) has a negligible impact on the compound's chemical reactivity and toxicological profile compared to its non-deuterated analogue, 2-Bromotoluene. Therefore, the safety and handling data presented herein are based on the well-documented properties of 2-Bromotoluene, a standard and scientifically accepted practice for isotopically labeled compounds where specific data is unavailable.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is paramount for anticipating its behavior under laboratory conditions, from storage to reaction quenching. 2-Bromotoluene-d4 is a colorless to pale yellow liquid.[1] Its density, being greater than water, means it will sink in aqueous mixtures, a critical consideration for spill management and biphasic reaction workups.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₃D₄Br | Calculated |

| Molecular Weight | ~175.06 g/mol | Calculated |

| Appearance | Clear colorless to pale beige liquid | [1] |

| Density | 1.420 - 1.422 g/mL at 25 °C | [2][3] |

| Melting Point | -27 °C (-16.6 °F) | [1][2][3] |

| Boiling Point | ~181.5 °C (358.7 °F) at 760 mmHg | [1][3] |

| Flash Point | 78 - 79 °C (172.4 - 174 °F) | [1][3] |

| Water Solubility | Practically insoluble | [1][3] |

| Solubility | Soluble in alcohol, ether, benzene, carbon tetrachloride | [1][4] |

| Vapor Density | 5.9 (Air = 1) | [1][3] |

Hazard Identification and GHS Classification

2-Bromotoluene-d4 is classified as a hazardous substance.[4] The primary hazards are associated with its combustibility and its irritant and toxic properties upon exposure.[4][5][6] The Globally Harmonized System (GHS) classification provides a universal framework for understanding these risks.

| GHS Classification | Hazard Statement | Code |

| Flammable Liquids | Combustible liquid | H227[7] |

| Acute Toxicity, Oral | Harmful if swallowed | H302[5][6][7] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[5][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[5][6] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335[5][6] |

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of vapors.[5]

Toxicological Profile: Understanding the Health Risks

The toxicological data for 2-Bromotoluene indicates that it is harmful if ingested, with an oral LD50 in mice reported at 1,864 mg/kg.[4][5] Accidental ingestion may cause serious damage to health.[4] A significant, though less severe, risk is aspiration into the lungs if the liquid is swallowed, which can lead to chemical pneumonitis.[4]

-

Inhalation: Vapors may cause respiratory tract irritation.[5][8]

-

Skin Contact: Causes skin irritation.[5] Prolonged contact may lead to sensitization, manifesting as contact eczema.[4]

-

Eye Contact: Poses a risk of serious eye irritation and potential damage.[4][5][8]

Currently, there is no data available to suggest that 2-Bromotoluene-d4 or its non-deuterated analogue has carcinogenic, mutagenic, or teratogenic effects.[8] No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[5][8]

Safe Handling and Storage Protocols

A proactive approach to safety, integrating engineering controls and personal protective equipment, is essential for mitigating the risks associated with 2-Bromotoluene-d4.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All handling of 2-Bromotoluene-d4 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[9] Local exhaust ventilation is crucial to keep airborne concentrations below exposure limits.[4]

-

Eye Wash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any area where the chemical is handled.[3]

The selection of PPE provides the final barrier between the researcher and the chemical.

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][5]

-

Hand Protection: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber).[4] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[5]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[4] For larger quantities or situations with a high risk of splashing, a full protective suit may be necessary.[5]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use an approved air-purifying respirator with an appropriate cartridge (e.g., type ABEK in the EU or equivalent in the US).[4][5]

Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing accidents.

-

Conditions: Store in a cool, dry, and well-ventilated area.[5][10] The recommended storage temperature is often between 2 - 8 °C.[5]

-

Containers: Keep containers tightly closed to prevent leakage and the escape of vapors.[5][9][10] Containers that have been opened must be carefully resealed and kept upright.[5]

-

Incompatibilities: Store away from strong oxidizing agents, heat, sparks, and open flames.[4][5][6][10]

Waste Disposal

Disposal of 2-Bromotoluene-d4 and its containers must be handled responsibly and in accordance with local, state, and federal regulations.

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Container Disposal: Empty containers may still retain hazardous residue. Do not reuse empty containers. Puncture and dispose of them at an authorized landfill, or consult the supplier for recycling options.[10]

Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and appropriate first aid is critical. Always show the Safety Data Sheet to the attending medical professional.[5][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical advice if irritation persists.[5][8]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing and get emergency medical help immediately.[8]

-

Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[5][8]

Fire and Explosion Hazard Data

2-Bromotoluene-d4 is a combustible liquid, meaning it can ignite when exposed to an ignition source.[3][7][10]

-

Fire Hazards: Vapors can form explosive mixtures with air.[3] Containers are at risk of rupturing violently if heated due to pressure buildup.[4][10][11]

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or sand.[5][8][9][11] A water spray can be used to cool unopened containers.[5]

-

Hazardous Combustion Products: When heated to decomposition, it emits toxic fumes, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[3][5][8][10]

-

Firefighting Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][5]

Experimental Workflow: A Risk Mitigation Approach

The following diagram illustrates a logical workflow for handling 2-Bromotoluene-d4, integrating safety checkpoints at each critical stage. This self-validating system ensures that risks are assessed and mitigated before and during the experimental process.

Caption: Logical workflow for the safe handling of 2-Bromotoluene-d4.

Conclusion

While 2-Bromotoluene-d4 is an invaluable tool in scientific research, its potential hazards necessitate a thorough and disciplined approach to safety. It is classified as a combustible liquid that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. By understanding its chemical properties, adhering to stringent handling and storage protocols, and being prepared for emergency situations, researchers can effectively mitigate these risks. The integration of engineering controls, appropriate personal protective equipment, and a well-defined experimental workflow forms the cornerstone of a robust safety culture, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

-

Chemstock. 2-BROMOTOLUENE Safety Data Sheet. [Link]

-

Franzen, A., Greene, T., Van Landingham, C., & Gentry, R. (2017). Toxicology of octamethylcyclotetrasiloxane (D4). Toxicology Letters, 279 Suppl 1, 2–22. [Link]

-

A&A Pharmachem. Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights. [Link]

-

Endocrine Disruptor List. Octamethylcyclotetrasiloxane (D4), CAS no. 556-67-2. [Link]

-

GOV.UK. Environmental risk assessment report: Octamethylcyclotetrasiloxane. [Link]

-

United States Environmental Protection Agency (EPA). Risk Evaluation for Octamethylcyclotetrasiloxane (D4). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7236, 2-Bromotoluene. [Link]

-

Gentry, R., Franzen, A., Van Landingham, C., Greene, T., & Plotzke, K. (2017). A global human health risk assessment for octamethylcyclotetrasiloxane (D4). Toxicology Letters, 281, 111-122. [Link]

Sources

- 1. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. chemstock.ae [chemstock.ae]

- 11. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

using 2-Bromotoluene-d4 as internal standard in GC-MS

An Application Note and Protocol for Quantitative Analysis using 2-Bromotoluene-d4 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantitative analysis of 2-bromotoluene in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-bromotoluene-d4 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[1][2][3] This method corrects for variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision.[4][5] We will detail the principles of IDMS, provide a step-by-step protocol for sample analysis, and discuss data interpretation and method validation. This guide is intended for analytical scientists in research, quality control, and drug development who require robust and reliable quantification of halogenated aromatic compounds.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of chemical substances.[1][3] The core principle involves adding a known amount of an isotopically enriched version of the analyte (the internal standard, IS) to the sample before any processing steps.[1][2] In this case, 2-bromotoluene-d4 (the IS) is added to a sample containing an unknown quantity of 2-bromotoluene (the analyte).

Because the deuterated standard is chemically almost identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation.[4][6] Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. The mass spectrometer, however, can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[4][6]

Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This response ratio is then plotted against the concentration ratio of the analyte to the internal standard for a series of calibration standards. The concentration of the analyte in an unknown sample can then be determined from its measured response ratio using the calibration curve. This method effectively cancels out most sources of analytical error.

Sources

- 1. osti.gov [osti.gov]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Precision Deuteration via Suzuki-Miyaura Cross-Coupling: Utilizing 2-Bromotoluene-d4 for DMPK Optimization

Introduction: The Strategic Value of Deuterated Scaffolds

In modern drug discovery, the "Deuterium Switch" strategy—replacing specific hydrogen atoms with deuterium—has evolved from a niche mechanistic probe to a validated method for optimizing pharmacokinetics (PK) and toxicity profiles.

2-Bromotoluene-d4 represents a critical building block in this domain. Unlike standard 2-bromotoluene, the d4 variant carries four deuterium atoms on the aromatic ring. This specific labeling pattern serves two primary high-value functions:

-

Metabolic Blocking: It reinforces the aromatic ring against oxidative metabolism (e.g., arene oxide formation), potentially reducing the formation of toxic reactive metabolites without altering the steric or electronic properties of the drug candidate.

-

Internal Standards: It provides a +4 Da mass shift, ideal for LC-MS/MS quantification of toluene-containing analytes where the methyl group must remain intact.

The Challenge: Steric Hindrance & Isotopic Fidelity

Coupling 2-bromotoluene derivatives via the Suzuki-Miyaura reaction presents a specific challenge: Ortho-substitution . The methyl group at the C2 position creates significant steric hindrance, often stalling the transmetallation step when using first-generation catalysts like Pd(PPh₃)₄. Furthermore, maintaining isotopic purity requires conditions that prevent H/D exchange (scrambling), necessitating mild, non-acidic protocols.

Technical Considerations & Mechanistic Logic

To achieve high yields (>90%) with >99% isotopic retention, we must move beyond generic Suzuki protocols.

Catalyst Selection: The Buchwald Advantage

For ortho-substituted aryl halides, electron-rich, bulky phosphine ligands are essential. We utilize SPhos Pd G3 (Third Generation Buchwald Precatalyst).[1]

-

Why? The SPhos ligand is bulky enough to facilitate reductive elimination but electron-rich enough to speed up oxidative addition. The G3 precatalyst ensures rapid activation at room temperature or mild heat, minimizing thermal stress on the deuterated substrate.

Base & Solvent Effects[2]

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over carbonates. It provides the necessary basicity for boronic acid activation without the high pH spikes that can degrade sensitive functional groups.

-

Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) is ideal. It solubilizes organic substrates while dissolving the inorganic base, creating a defined interface for the catalytic cycle.

Stoichiometry for Cost Control

Deuterated starting materials are expensive. The protocol below treats 2-Bromotoluene-d4 as the limiting reagent (1.0 equiv), using a slight excess of the boronic acid partner (1.2–1.5 equiv) to drive conversion to completion.

Visualization: The Catalytic Cycle

The following diagram illustrates the SPhos-mediated cycle, highlighting the preservation of the Deuterium label during the critical Oxidative Addition and Reductive Elimination steps.

Caption: SPhos-mediated catalytic cycle showing the insertion of Pd(0) into the C-Br bond of 2-Bromotoluene-d4 and subsequent coupling.

Experimental Protocol: High-Fidelity Coupling

Objective: Synthesize 4'-(trifluoromethyl)-2-methyl-d4-biphenyl (Model Reaction). Scale: 1.0 mmol (Adaptable).

Materials Checklist

| Reagent | Role | Equiv. | Amount |

| 2-Bromotoluene-d4 | Limiting Reagent | 1.0 | 175 mg |

| 4-(Trifluoromethyl)phenylboronic acid | Coupling Partner | 1.2 | 228 mg |

| SPhos Pd G3 | Catalyst | 0.02 (2 mol%) | 15.6 mg |

| K₃PO₄ (Tribasic) | Base | 2.0 | 424 mg |

| 1,4-Dioxane | Solvent | - | 4.0 mL |

| Deionized Water | Co-Solvent | - | 1.0 mL |

Step-by-Step Procedure

-

Inert Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (x3).

-

Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

-

-

Solids Addition: Under a positive stream of Argon, add the Boronic Acid , SPhos Pd G3 , and K₃PO₄ .

-

Liquids Addition: Add the 2-Bromotoluene-d4 , followed by degassed 1,4-Dioxane and Water.

-

Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

-

-

Reaction: Seal the vessel.

-

Thermal Method: Heat to 60°C in an oil bath for 4–6 hours.

-

Microwave Method:[2] Irradiate at 80°C for 30 minutes.

-

-

Monitoring: Check conversion by HPLC or GC-MS. Look for the disappearance of the bromide (m/z ~175/177).

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation (QC)

-

¹H NMR (CDCl₃): Verify the absence of aromatic signals in the toluene ring region (typically 7.1–7.3 ppm). The methyl singlet (~2.3 ppm) should integrate to 3H.

-

MS (ESI+): Confirm the molecular ion [M+H]⁺ corresponds to the d4 mass shift (+4 Da vs. non-deuterated standard).

Application Workflow: Metabolic Stability Testing

Once synthesized, the deuterated biaryl is typically subjected to microsomal incubation to verify the "Deuterium Effect."

Caption: Workflow for assessing metabolic stability improvements using the synthesized deuterated analog.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Sigma-Aldrich. (2023).[7] 2-Bromotoluene Product Specification & Properties.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 7. 2-Bromotoluene 99 95-46-5 [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of Deuterated Pharmaceuticals Using 2-Bromotoluene-d4

Abstract

The strategic incorporation of deuterium into pharmaceutically active ingredients (APIs) has emerged as a pivotal strategy in modern drug development. This approach, known as deuteration, can significantly enhance the pharmacokinetic and safety profiles of drugs by attenuating their metabolic breakdown.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Bromotoluene-d4 as a key starting material in the synthesis of deuterated pharmaceuticals. We will explore the underlying principles of the kinetic isotope effect, delve into key synthetic transformations such as palladium-catalyzed cross-coupling reactions, and present exemplary, detailed synthetic protocols for the preparation of deuterated analogues of commercially significant drugs.

Introduction: The Deuterium Advantage in Medicinal Chemistry

The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific molecular positions can profoundly influence a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[3] The tangible benefits of this for drug development are manifold:

-

Improved Metabolic Profile: Deuteration can lead to a more predictable and favorable metabolic profile, potentially reducing the formation of toxic or undesirable metabolites.[1][2]

-

Increased Half-Life: By slowing down metabolism, the drug's half-life in the body can be extended, which may allow for less frequent dosing and improved patient compliance.[1][2]

-

Enhanced Oral Bioavailability: For some compounds, deuteration can reduce presystemic metabolism in the digestive tract, allowing more of the active drug to reach its intended target.[1][2]

2-Bromotoluene-d4, with its deuterated aromatic ring, serves as a versatile and valuable building block for introducing a stabilized tolyl moiety into a wide range of pharmaceutical scaffolds. The bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, making it an ideal starting material for complex API synthesis.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The construction of the complex molecular architectures of modern pharmaceuticals from simpler building blocks heavily relies on the robustness and versatility of palladium-catalyzed cross-coupling reactions. For the application of 2-Bromotoluene-d4, two such reactions are of paramount importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[4] In the context of our application, 2-Bromotoluene-d4 serves as the organohalide partner. This reaction is highly valued in the pharmaceutical industry for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[4][5]

A generalized workflow for the Suzuki-Miyaura coupling of 2-Bromotoluene-d4 is depicted below:

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common structural motif in pharmaceuticals.[6] This palladium-catalyzed reaction facilitates the formation of a C-N bond between an aryl halide and an amine.[6] 2-Bromotoluene-d4 can be effectively coupled with a variety of primary and secondary amines, providing access to a wide range of deuterated aniline derivatives, which are themselves valuable intermediates.[7]

Below is a schematic representation of the Buchwald-Hartwig amination workflow:

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Application Protocols: Synthesis of Deuterated Pharmaceutical Analogues

The following protocols are presented as illustrative examples of how 2-Bromotoluene-d4 can be employed in the synthesis of deuterated analogues of known pharmaceuticals. These protocols are based on established synthetic routes for the non-deuterated counterparts and have been adapted for the use of the deuterated starting material.

Case Study 1: Synthesis of a Deuterated Analogue of a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Many NSAIDs contain a biaryl scaffold. Here, we outline a plausible synthesis of a deuterated analogue of a generic NSAID, where a deuterated tolyl group is introduced via a Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Deuterated Biaryl Intermediate

| Parameter | Value |

| Reactants | 2-Bromotoluene-d4 (1.0 eq), (4-carboxyphenyl)boronic acid (1.2 eq) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) |

| Base | Potassium carbonate (2.0 eq) |

| Solvent | Toluene/Water (4:1 v/v) |

| Temperature | 90 °C |

| Reaction Time | 12 hours |

| Work-up | Aqueous work-up with subsequent extraction and purification. |

| Expected Yield | 80-90% |

Step-by-Step Methodology:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromotoluene-d4, (4-carboxyphenyl)boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the toluene/water solvent mixture via syringe, followed by the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired deuterated biaryl carboxylic acid.

Case Study 2: Synthesis of a Deuterated Intermediate for a Kinase Inhibitor

Many kinase inhibitors feature an arylamine core. This protocol describes the synthesis of a deuterated N-aryl amine intermediate using a Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Deuterated Arylamine Intermediate

| Parameter | Value |

| Reactants | 2-Bromotoluene-d4 (1.0 eq), 4-aminopyridine (1.1 eq) |

| Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) |

| Ligand | Xantphos (0.04 eq) |

| Base | Sodium tert-butoxide (1.4 eq) |

| Solvent | Anhydrous Toluene |

| Temperature | 110 °C |

| Reaction Time | 16 hours |

| Work-up | Filtration, extraction, and purification. |

| Expected Yield | 75-85% |

Step-by-Step Methodology:

-

In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide.

-

Add 2-Bromotoluene-d4 and 4-aminopyridine to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and bring it out of the glovebox.

-

Heat the reaction mixture to 110 °C in an oil bath with stirring.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the target deuterated N-(d4-tolyl)pyridin-4-amine.

Conclusion and Future Perspectives

2-Bromotoluene-d4 is a highly valuable and versatile building block for the synthesis of deuterated pharmaceuticals. The strategic application of robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient incorporation of a metabolically stabilized d4-tolyl moiety into a diverse range of drug scaffolds. The protocols outlined in this guide serve as a practical starting point for researchers in the field. As the demand for safer and more effective medicines continues to grow, the use of deuterated building blocks like 2-Bromotoluene-d4 is poised to play an increasingly important role in the future of drug discovery and development.

References

- Chen, K. et al. (2018). Process for the Preparation of 6-(cyclopropaneamido)-4-((2-Methoxy-3-(1-Methyl-1h-1,2,4-Triazol-3-Yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-Carboxamide.

- Google Patents. (n.d.). CN109265304B - Synthesis method of deuterated compound.

- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

- Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.

- Google Patents. (n.d.). WO2025078335A1 - Processes for the preparation of deucravacitinib.

-

IAEA. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Retrieved from [Link]

-

MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. [Link]

-

MDPI. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(23), 8561. [Link]

-

NIH. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry, 30(36), 4096-4129. [Link]

-

NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27366-27370. [Link]

-

NIH. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Molecular and Cellular Biochemistry. [Link]

-

ResearchGate. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

-

ResearchGate. (n.d.). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

-

Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024). CAS No. 1609394-10-6, Deucravacitinib intermediate. Retrieved from [Link]

Sources

- 1. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 2. isotope.com [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. orbit.dtu.dk [orbit.dtu.dk]

Application Note: High-Precision Protocol for Spiking 2-Bromotoluene-d4 in Biological Matrices

[1][2]

Abstract

This technical guide defines the standard operating procedure (SOP) for utilizing 2-Bromotoluene-d4 as an internal standard (ISTD) in the quantification of volatile organic compounds (VOCs) within complex biological matrices (whole blood, plasma, urine).[1][2] Due to the high volatility (Vapor Pressure ~0.18 kPa at 20°C) and lipophilicity (LogP ~3.[2]5) of bromotoluene, standard spiking protocols often suffer from evaporative loss and poor homogeneity, leading to quantitation errors >15%.[2] This protocol mitigates these risks through a Cold-Spike/Sub-Surface Injection methodology, ensuring <5% CV (Coefficient of Variation) and accurate recovery correction in Headspace GC-MS workflows.[1][2]

Scientific Foundation & Mechanism[2]

The Role of 2-Bromotoluene-d4

2-Bromotoluene-d4 is a deuterated analog of 2-bromotoluene.[1][2] It serves as an ideal surrogate for aromatic VOCs (e.g., benzene, toluene, xylenes) because it shares nearly identical physicochemical properties with the target analytes but is mass-resolved (M+4) by Mass Spectrometry.[1][2]

-

Matrix Compensation: It corrects for variations in the partition coefficient (

) between the biological matrix and the headspace. -

Instrument Drift: It normalizes fluctuations in injection efficiency and MS ionization response.[1][2]

The Solubility Paradox

A critical failure point in VOC analysis is the solvent choice for the ISTD.

-

The Problem: 2-Bromotoluene is lipophilic and practically insoluble in water.[1][2][3] If spiked into blood/urine using a non-polar solvent (e.g., Hexane), it forms a micro-emulsion or floats, failing to equilibrate with the matrix water.[2]

-

The Solution: Methanol (MeOH) is the required carrier solvent.[2] Methanol is amphiphilic; it dissolves the hydrophobic 2-Bromotoluene-d4 yet is fully miscible with the aqueous biological matrix.[1] This allows the ISTD to disperse homogeneously before it partitions into the headspace or binds to blood proteins/lipids.[2]

Materials & Reagents

| Component | Specification | Critical Note |

| 2-Bromotoluene-d4 | Isotopic Purity | Store at 4°C. Protect from light.[1][2] |

| Solvent | Methanol (Purge & Trap Grade) | Must be free of background VOCs.[1][2] |

| Matrix | Whole Blood (Heparin/EDTA) or Urine | Keep at 4°C until immediately prior to spiking.[1][2] |

| Vials | 10 mL or 20 mL Headspace Vials | Screw-top or Crimp-top with PTFE/Silicone septa.[1][2] |

| Syringes | Gastight (10 µL - 100 µL) | Plunger-in-needle recommended to zero dead volume.[1][2] |

Experimental Protocol

Preparation of Stock Standards

Goal: Create a stable, concentrated solution of the ISTD.

-

Primary Stock (Solution A):

-

Working Spiking Solution (Solution B):

-

Dilute Solution A with Methanol to achieve a target concentration (e.g., 10 µg/mL).

-

Calculation: If the target range of analytes in blood is 1–50 ng/mL, the ISTD should be spiked to result in ~10–25 ng/mL in the final matrix.

-

The "Cold-Spike" Protocol (Biological Matrix)

Goal: Introduce the ISTD without evaporative loss or precipitation.

Pre-requisite: Ensure the biological matrix (Blood/Urine) is cooled to 4°C. Volatiles are lost rapidly at room temperature.[2]

Step-by-Step Workflow:

-

Vial Preparation: Place clean headspace vials in a cooling block or on ice.

-

Matrix Transfer:

-

Gently invert the blood sample tube to mix (do not shake vigorously to avoid foaming).[2]

-

Pipette 2.0 mL (or validated volume) of cold matrix into the headspace vial.

-

-

Sub-Surface Spiking (CRITICAL STEP):

-

Draw the Working Spiking Solution (Solution B) into a gastight syringe (e.g., 10 µL).

-

Insert the syringe needle below the surface of the liquid matrix.

-

Depress the plunger smoothly.[2]

-

Reasoning: Injecting into the air (headspace) causes immediate vaporization and adherence to the glass walls, bypassing the matrix equilibration step. Sub-surface injection forces interaction with the matrix.[2]

-

-

Immediate Sealing:

-

Equilibration:

Visualized Workflow (DOT Diagram)

Caption: Figure 1. Optimized workflow for spiking volatile internal standards. Note the critical "Sub-Surface Injection" step to prevent premature volatilization.

Quality Control & Validation Criteria

To ensure the protocol is self-validating, the following metrics must be monitored during every analytical run:

Internal Standard Response Recovery

Calculate the absolute peak area of 2-Bromotoluene-d4 in the biological sample (

-

Note: Blood often yields lower absolute areas than water due to the "salting out" effect of proteins/lipids retaining the lipophilic ISTD. This is expected, provided it is consistent.

Retention Time Stability

-

Criteria:

minutes. -

Troubleshooting: Shifts >0.1 min indicate a leak in the headspace vial (septum failure) or GC inlet issues.[2]

Isotopic Contribution (Cross-Talk)

Ensure the deuterated standard does not contribute to the native analyte signal (M+0).

-

Test: Analyze a "Blank + ISTD" sample.

-

Criteria: Signal at the native mass (e.g., m/z 171 for non-deuterated bromotoluene) must be < 1/10th of the Lower Limit of Quantitation (LLOQ).

Troubleshooting Common Pitfalls

| Observation | Root Cause | Corrective Action |

| High %CV (>15%) | Evaporative loss during spiking.[1][2] | Use cold matrix (4°C) and seal vials immediately. Ensure sub-surface injection.[1][2] |

| Low Absolute Area | Partitioning into lipids.[1][2] | Verify equilibration time (min 15 mins) and temperature. Ensure vigorous vortexing after spiking.[1][2] |

| Ghost Peaks | Carryover or Septum bleed.[1][2] | Bake out the SPME fiber or HS loop between runs.[2] Use high-quality PTFE-lined septa.[1][2] |

| Double Peaks | Condensation in transfer line. | Ensure Transfer Line Temp > Vial Equilibrium Temp (e.g., set Line to 110°C if Vial is 60°C).[1][2] |

References

-

Centers for Disease Control and Prevention (CDC). (2018).[1][2] Laboratory Procedure Manual: Volatile Organic Compounds (VOCs) in Whole Blood (Method 2014).[1][2] Division of Laboratory Sciences.[1][2][6][7]

-

U.S. Environmental Protection Agency (EPA). (1996).[1][2] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][8] SW-846.[1][2]

-

Chambers, D. M., et al. (2006).[1][2] "Improvement of an equilibrium headspace method for the determination of volatile organic compounds in human blood." Journal of Chromatography B, 838(2), 116-126.[1][2]

-

Blount, B. C., et al. (2006).[1][2] "Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry." Journal of Chromatography B, 832(2), 292-301.[1][2]

Sources

- 1. 4-Bromotoluene-2,3,5,6-D4 | C7H7Br | CID 45785161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bromotoluene - Wikipedia [en.wikipedia.org]

- 4. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. gcms.cz [gcms.cz]

2-Bromotoluene-d4 as a starting material for labeled intermediates

Application Note: Strategic Utilization of 2-Bromotoluene-d4 in Deuterated Drug Discovery

Executive Summary

In modern drug discovery, deuterium labeling is a critical tool for optimizing pharmacokinetics (PK) via the Kinetic Isotope Effect (KIE) and for generating internal standards for LC-MS/MS quantitation. 2-Bromotoluene-d4 (CAS 56444-57-6) , specifically deuterated at the 3, 4, 5, and 6 positions of the aromatic ring, serves as a versatile electrophilic building block.[1]

This guide details the strategic application of 2-Bromotoluene-d4 to introduce the metabolically stable

Technical Profile & Handling

| Property | Specification |

| Compound Name | 2-Bromotoluene-d4 (2-Bromotoluene-3,4,5,6-d4) |

| CAS Number | 56444-57-6 |

| Structure | 1-Bromo-2-methylbenzene-3,4,5,6-d4 ( |

| Molecular Weight | 175.06 g/mol |

| Isotopic Enrichment | |

| Appearance | Colorless liquid |

| Storage | Ambient temperature, under inert atmosphere ( |

| Safety | Irritant; potential lachrymator.[1] Handle in a fume hood. |

Key Handling Precaution: While the aromatic C-D bonds are robust, exposure to strong Lewis acids (e.g.,

Strategic Application Pathways

The utility of 2-Bromotoluene-d4 lies in its divergent reactivity.[1] It can serve as an electrophile in cross-coupling, a nucleophile (via metallation), or a precursor to benzylic linkers.

Figure 1: Divergent synthetic pathways for 2-Bromotoluene-d4, enabling access to biaryls, linkers, and carbonyl derivatives.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Deuterated Biaryls via Suzuki-Miyaura Coupling

Objective: To couple 2-Bromotoluene-d4 with an aryl boronic acid, creating a biaryl scaffold resistant to aromatic oxidation.[1]

Reagents:

-

2-Bromotoluene-d4 (1.0 equiv)[1]

-

Aryl Boronic Acid (

) (1.2 equiv)[1] -

Catalyst:

(3-5 mol%)[1] -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Inert Setup: Charge a reaction vial with the aryl boronic acid,

, and a magnetic stir bar. Seal and purge with Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by 2-Bromotoluene-d4.

-

Activation: Add the aqueous

solution. -

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion by HPLC or GC-MS.[1][2] Note: Avoid temperatures >110°C to prevent potential scrambling if acidic byproducts form.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

.[1][2] -

Purification: Concentrate and purify via silica gel chromatography.

Validation:

-

1H NMR: Confirm absence of aromatic protons on the tolyl ring (expect silence in the 6.9–7.3 ppm region for the tolyl fragment).

-

MS: Observe M+4 mass shift relative to the non-deuterated standard.

Protocol B: Benzylic Functionalization (Synthesis of 2-Bromobenzyl bromide-d4)

Objective: To functionalize the methyl group for use as an alkylating agent, while retaining the ring deuteration.

Reagents:

-

2-Bromotoluene-d4 (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)[1]

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative)[1]

Procedure:

-

Dissolution: Dissolve 2-Bromotoluene-d4 in the solvent under Argon.

-

Reagent Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux (approx. 80°C). A visible color change (orange to pale yellow) often indicates the initiation of the radical chain.

-

Completion: Reflux for 2–4 hours. Monitor by TLC (hexane/EtOAc).[1][2] Stop immediately upon consumption of starting material to prevent over-bromination (gem-dibromide formation).[1]

-

Workup: Cool to 0°C to precipitate succinimide. Filter the solid.

-

Isolation: Concentrate the filtrate. The product, 2-Bromobenzyl bromide-ring-d4 , is typically used immediately or purified via rapid column chromatography (neutral alumina is preferred over silica to prevent hydrolysis).[1]

Protocol C: Lithiation for Carboxylic Acid Derivatives

Objective: To generate 2-Toluic acid-d4 or 2-Tolualdehyde-d4.[1]

Reagents:

- -Butyllithium (1.1 equiv, in hexanes)[1]

-

Electrophile: Dry

(gas or solid) for acid; DMF for aldehyde. -

Solvent: Anhydrous THF

Procedure:

-

Cryogenic Cooling: Cool a solution of 2-Bromotoluene-d4 in THF to -78°C.

-

Lithiation: Add

-BuLi dropwise.[1][2] Stir for 30 minutes at -78°C to form the 2-lithiotoluene-d4 species. Note: Lithium-Halogen exchange is faster than deprotonation of the methyl group at this temperature.[1] -

Quench:

-

Warming: Allow the reaction to warm to room temperature.

-

Hydrolysis: Quench with saturated

(for aldehyde) or 1M HCl (for acid).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Deuterium Incorporation | H/D Exchange with solvent | Ensure all solvents (especially protic ones like water/alcohols in Suzuki) are used only in basic media.[1] Avoid acidic workups for prolonged periods.[1][2] |

| Benzylic Over-bromination | Excess NBS or reaction time | Use strictly 1.05 eq of NBS.[1] Stop reaction at 95% conversion rather than 100%. |

| Scrambling in MS | Ion source fragmentation | Soft ionization techniques (ESI) are preferred over EI for validating isotopic placement.[1] |

References

-

Fisher Scientific. (2023).[2] 2-Bromotoluene-3,4,5,6-d4 Product Specifications and CAS 56444-57-6.[1] Retrieved from [Link]

-

Gant, T. G. (2014).[7] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398. [Link]

Sources

- 1. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS [chemicalbook.com]

- 4. 2-Bromotoluene-3,4,5,6-d4, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]

- 5. CAS RN 56444-57-6 | Fisher Scientific [fishersci.at]

- 6. calpaclab.com [calpaclab.com]

- 7. mdpi-res.com [mdpi-res.com]

Troubleshooting & Optimization

preventing H/D exchange in 2-Bromotoluene-d4 storage

<

A Guide to Preserving Isotopic Purity During Storage

Welcome to the Technical Support Center for 2-Bromotoluene-d4. This guide is designed for researchers, scientists, and professionals in drug development who utilize deuterated compounds. As a Senior Application Scientist, I will provide in-depth technical guidance to ensure the long-term isotopic stability of your 2-Bromotoluene-d4, focusing on the prevention of hydrogen-deuterium (H/D) exchange.

Understanding the Challenge: The Nature of H/D Exchange

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For deuterated compounds like 2-Bromotoluene-d4, this process can compromise isotopic purity, impacting the accuracy and reliability of experimental results.[2][3]

The aromatic ring of toluene is generally stable; however, the deuterium atoms on the ring are not entirely immune to exchange. This exchange is typically catalyzed by the presence of acidic or basic species and is greatly accelerated by moisture.[4][5] The mechanism often involves an electrophilic aromatic substitution pathway where a proton (H+) from an environmental source, such as water, can replace a deuteron (D+) on the aromatic ring.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause H/D exchange in 2-Bromotoluene-d4 during storage?

A1: The three primary culprits that promote H/D exchange in deuterated aromatic compounds are:

-

Moisture: Water is a ubiquitous source of protons and can facilitate H/D exchange, especially in the presence of trace acidic or basic impurities.[7][8] Even atmospheric moisture can be sufficient to cause a gradual loss of isotopic enrichment over time.[8]

-

Acidic or Basic Contaminants: Trace amounts of acids or bases can significantly catalyze the H/D exchange reaction.[1][4][5] These can be introduced from glassware, handling equipment, or the storage environment itself.

-

Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[9] Long-term storage at ambient or elevated temperatures can lead to a noticeable decrease in isotopic purity.

Q2: I suspect the isotopic purity of my 2-Bromotoluene-d4 has been compromised. How can I verify this?

A2: Verifying the isotopic purity of a deuterated compound requires specialized analytical techniques. The most common and effective methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of protons that have replaced deuterium atoms. Comparing the integration of the aromatic proton signals to a known internal standard can provide a quantitative measure of H/D exchange. NMR is a benchmark technique for validating hydrogen-to-deuterium substitution.[3][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[10][11] This allows for a precise determination of the isotopic distribution and purity of the sample.[3][11]

Q3: Can I store 2-Bromotoluene-d4 in any standard laboratory bottle?

A3: Not all containers are created equal when it comes to storing sensitive deuterated compounds. The ideal container should be:

-

Inert: Borosilicate glass (e.g., Pyrex®) is generally a good choice. Avoid soda-lime glass, as it can have a slightly basic surface that could promote H/D exchange.

-

Dry: Ensure the container is scrupulously dried before use. Rinsing with an anhydrous solvent and drying under a stream of inert gas is recommended.

-

Well-Sealed: Use a container with a tight-fitting cap, preferably with a PTFE (Teflon®) liner to prevent moisture ingress and contamination from the cap material. For long-term storage, consider ampoules sealed under an inert atmosphere.[12]

Troubleshooting Guide: Preventing H/D Exchange

This section provides a systematic approach to troubleshooting and preventing H/D exchange in your stored 2-Bromotoluene-d4.

Problem: Gradual decrease in isotopic purity over time.

Root Cause Analysis: This is the most common issue and is typically caused by improper storage conditions that allow for slow H/D exchange.

Solution Workflow:

Caption: Troubleshooting workflow for preventing H/D exchange.

Experimental Protocols

Protocol 1: Optimal Storage of 2-Bromotoluene-d4

This protocol outlines the best practices for storing 2-Bromotoluene-d4 to maintain its isotopic integrity.

-

Container Selection:

-

Inert Atmosphere:

-

Sealing:

-

Ensure the cap is tightly sealed to prevent any exchange with the atmosphere. For screw-cap bottles, consider using Parafilm® around the cap-bottle interface as an extra precaution.

-

-

Storage Conditions:

Protocol 2: Proper Handling and Dispensing of 2-Bromotoluene-d4

Minimizing exposure to the atmosphere during handling is critical.

-

Preparation:

-

Allow the container of 2-Bromotoluene-d4 to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

All glassware, syringes, and needles that will come into contact with the compound should be oven-dried (e.g., at 150°C for at least 4 hours) and cooled in a desiccator over a desiccant.[19]

-

-

Inert Atmosphere Handling:

-

Dispensing:

-

If using a bottle with a septum-lined cap, use a dry syringe to pierce the septum and withdraw the required amount.

-

Backfill the syringe with inert gas before withdrawal to create a positive pressure.

-

After withdrawing the liquid, inject an equivalent volume of dry inert gas back into the bottle to maintain an inert headspace.

-

-

Resealing:

-

After dispensing, ensure the container is tightly resealed immediately.

-

Re-apply Parafilm® if necessary and return the container to the recommended storage conditions.

-

Data Summary

| Parameter | Recommended Condition | Rationale |

| Storage Temperature | 2-8°C[17][18] | Slows the rate of potential H/D exchange reactions. |

| Storage Atmosphere | Dry Inert Gas (Argon or Nitrogen)[12][13] | Prevents contact with atmospheric moisture and oxygen. |

| Container Type | Amber Borosilicate Glass with PTFE-lined cap | Inert material prevents leaching and catalysis; amber color protects from light.[20] |

| Handling Environment | Dry, Inert Atmosphere (e.g., Glovebox) | Minimizes exposure to moisture during transfer and use. |

References

-

Chemstock. (n.d.). 2-BROMOTOLUENE. Retrieved from [Link]

-

Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

-

Smith, A. M., et al. (2016). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 57(45), 5016-5019. Retrieved from [Link]

-

Van Berkel, G. J., et al. (2003). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(8), 863-874. Retrieved from [Link]

-

Lauher, J. (2020, August 28). Deuterium Exchange in Aromatic Systems. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-